1-(2-Bromobenzenesulfonyl)-3-(2-methylpropanesulfonyl)piperidine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Molecular Structure Analysis

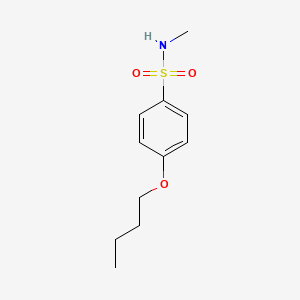

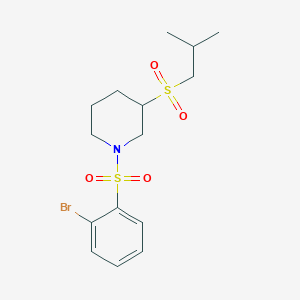

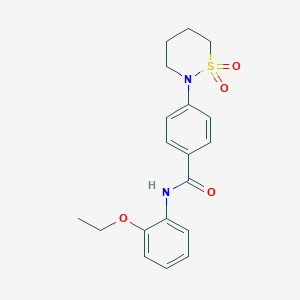

The molecular structure of this compound would be characterized by the presence of a piperidine ring, which is a six-membered ring with one nitrogen atom. Attached to this ring would be the two sulfonyl groups, which consist of a sulfur atom double-bonded to two oxygen atoms and single-bonded to the rest of the molecule .Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions. The sulfonyl groups might be susceptible to nucleophilic attack, and the bromine atom could potentially be displaced in a nucleophilic substitution reaction .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on factors such as its exact molecular structure, the presence of any stereochemistry, and the nature of the sulfonyl and bromine groups. Without specific experimental data, it’s difficult to provide detailed information .Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Characterization

- Compounds related to "1-(2-Bromobenzenesulfonyl)-3-(2-methylpropanesulfonyl)piperidine" have been synthesized and characterized, showing potential as intermediates for drug development. For example, the synthesis and structural characterization of methylbenzenesulfonamide CCR5 antagonists highlight the interest in such compounds due to their active groups, offering potential for the prevention of human HIV-1 infection (Cheng De-ju, 2015).

Corrosion Inhibition

- Piperidine derivatives have been studied for their corrosion inhibition properties on iron surfaces, indicating that such compounds can significantly reduce corrosion rates. Quantum chemical and molecular dynamic simulation studies have been employed to predict the inhibition efficiencies of these derivatives, shedding light on their adsorption behaviors and providing a theoretical basis for their application in corrosion protection (S. Kaya et al., 2016).

Antibacterial Evaluation

- New derivatives featuring 1,3,4-oxadiazole, sulfamoyl, and piperidine functionalities have been synthesized and found to exhibit valuable antibacterial properties. This suggests their potential as candidate compounds for antibacterial drug development, highlighting the diverse applicability of such sulfonamide piperidine derivatives in medicinal chemistry (Aziz‐ur‐Rehman et al., 2017).

Anticancer Agents

- The synthesis and evaluation of some new propanamide derivatives bearing 4-piperidinyl-1,3,4-oxadiazole have been conducted, with certain compounds showing promising anticancer activity. This research underscores the potential of piperidine derivatives in the development of new anticancer drugs, necessitating further in vivo studies to ascertain their therapeutic usefulness (A. Rehman et al., 2018).

Anti-inflammatory Activity

- N-benzenesulfonyl substituted 3,5-bis(arylidene)-4-piperidone derivatives have been synthesized and characterized, showing significant anti-inflammatory activity. The introduction of N-benzenesulfonyl substituents notably alters the configuration of the compounds, potentially enhancing their anti-inflammatory effects. This research suggests that such modifications can lead to improved pharmacological properties, making these derivatives candidates for further study in anti-inflammatory drug development (Ning Li et al., 2018).

Wirkmechanismus

Safety and Hazards

As with any chemical compound, handling “1-(2-Bromobenzenesulfonyl)-3-(2-methylpropanesulfonyl)piperidine” would require appropriate safety precautions. The specific hazards would depend on various factors including the properties of the compound itself and the conditions under which it is handled .

Zukünftige Richtungen

The potential applications and future directions for this compound would depend largely on its physical and chemical properties, as well as the context in which it is being studied. It could potentially be of interest in fields such as medicinal chemistry, materials science, or synthetic chemistry .

Eigenschaften

IUPAC Name |

1-(2-bromophenyl)sulfonyl-3-(2-methylpropylsulfonyl)piperidine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22BrNO4S2/c1-12(2)11-22(18,19)13-6-5-9-17(10-13)23(20,21)15-8-4-3-7-14(15)16/h3-4,7-8,12-13H,5-6,9-11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUDMCXJAMUBYFH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CS(=O)(=O)C1CCCN(C1)S(=O)(=O)C2=CC=CC=C2Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22BrNO4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[3-(2-Hydroxypropan-2-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2692744.png)

![N',N'-dimethyl-N-[(1-methylimidazol-2-yl)methyl]ethane-1,2-diamine](/img/structure/B2692745.png)

![3-(2-chlorophenyl)-N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B2692751.png)

![7-(2-(benzo[d]oxazol-2-ylthio)ethyl)-8-(4-benzylpiperidin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione](/img/structure/B2692753.png)

![(Z)-3-[4-[(4-Bromophenyl)methoxy]phenyl]-2-cyano-N-(2-hydroxy-4-nitrophenyl)prop-2-enamide](/img/structure/B2692756.png)

![2-(4-Fluorophenyl)-4-(4-phenylpiperazin-1-yl)pyrazolo[1,5-a]pyrazine](/img/structure/B2692757.png)

![(2-Adamantanyloxyethyl){[4-(tert-butyl)phenyl]sulfonyl}amine](/img/structure/B2692759.png)

![2-Chloro-N-[2-(1,1-dioxo-1,2-thiazolidin-2-yl)ethyl]acetamide](/img/structure/B2692760.png)

![N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3-ethylsulfanylbenzamide](/img/structure/B2692763.png)